N'-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide
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Overview
Description
N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide is a synthetic organic compound with the molecular formula C16H17N3O2This compound is part of the pyridine-carbohydrazide family, which has been studied for its antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with pyridine-3-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism by which N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide exerts its effects involves targeting specific molecular pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in bacterial and fungal cells, leading to cell death. The compound interacts with molecular targets such as succinate dehydrogenase, disrupting cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide
- N’-(2,4,6-trimethylbenzoyl)pyridine-4-carbohydrazide
- N’-(2,4,6-trimethylbenzoyl)pyridine-2-carbohydrazide
Uniqueness
N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide stands out due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound has shown superior antimicrobial and antifungal properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N'-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-11(2)14(12(3)8-10)16(21)19-18-15(20)13-5-4-6-17-9-13/h4-9H,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
CGBOSTIWCGFSPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NNC(=O)C2=CN=CC=C2)C |
solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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